molecular formula C20H19NO5 B6545112 methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate CAS No. 929513-72-4

methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate

Cat. No.: B6545112
CAS No.: 929513-72-4
M. Wt: 353.4 g/mol
InChI Key: YYWQYOJHVYGRIG-UHFFFAOYSA-N
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Description

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its pharmacological potential. The presence of ethoxy and amido functional groups enhances its solubility and reactivity, contributing to its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate6.25Escherichia coli
Benzofuran Derivative X12.5Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains, with lower values signifying higher potency.

Anticancer Properties

Benzofuran derivatives have been studied for their potential anticancer effects. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have shown that similar benzofuran compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

The biological activity of this compound is attributed to its interaction with specific molecular targets.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to reduced cellular proliferation.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Induction: Some studies suggest that benzofuran derivatives can induce oxidative stress in target cells, contributing to their anticancer effects.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Improved bioavailability is a critical factor for therapeutic efficacy.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
AbsorptionRapid
DistributionWide
MetabolismHepatic
Half-life4 hours
ExcretionRenal

Properties

IUPAC Name

methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-13-9-10-17-15(11-13)18(12(2)26-17)19(22)21-16-8-6-5-7-14(16)20(23)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQYOJHVYGRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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